molecular formula C8H8N4 B13412659 5-benzyl-5H-tetrazole

5-benzyl-5H-tetrazole

Cat. No.: B13412659
M. Wt: 160.18 g/mol
InChI Key: VSGOBEXTFIWIJC-UHFFFAOYSA-N
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Description

5-Benzyl-5H-tetrazole is an organic compound belonging to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-5H-tetrazole typically involves the reaction of benzyl isothiocyanate with sodium azide in the presence of water. This reaction produces 1-benzyl-1H-tetrazole-5-thiol, which can be further converted to this compound . Another method involves the reaction of benzyl bromide with sodium azide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound often utilize eco-friendly approaches, such as the use of water as a solvent and moderate reaction conditions. These methods aim to achieve high yields and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-5H-tetrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acidic materials, strong oxidizers, and reducing agents. For example, the reaction with acidic chlorides or anhydrides can produce corrosive and toxic gases .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can produce tetrazole oxides, while reduction can yield amines .

Scientific Research Applications

5-Benzyl-5H-tetrazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-benzyl-5H-tetrazole involves its ability to act as an acid or base, depending on the reaction conditions. The tetrazole ring can coordinate with metal ions, forming stable complexes. This property makes it useful in various catalytic and coordination chemistry applications . Additionally, the tetrazole ring can mimic the carboxylic acid functional group, allowing it to interact with biological targets in a similar manner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and physical properties. This substitution enhances its stability and reactivity, making it valuable in various applications, particularly in medicinal chemistry as a bio-isosteric replacement for carboxylic acids .

Properties

Molecular Formula

C8H8N4

Molecular Weight

160.18 g/mol

IUPAC Name

5-benzyl-5H-tetrazole

InChI

InChI=1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5,8H,6H2

InChI Key

VSGOBEXTFIWIJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2N=NN=N2

Origin of Product

United States

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